molecular formula C9H14N2O2 B15274370 5-Amino-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one

5-Amino-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one

Cat. No.: B15274370
M. Wt: 182.22 g/mol
InChI Key: LQBRJYIOETWUAH-UHFFFAOYSA-N
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Description

5-Amino-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound with potential applications in various fields of scientific research. This compound features a pyridinone core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1-phenyl-1H-pyrazole derivatives with N-substituted isatins in the presence of sodium methoxide in methanol . This reaction leads to the formation of the desired pyridinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

5-Amino-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties. Its methoxyethyl and methyl groups contribute to its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

5-amino-1-(2-methoxyethyl)-4-methylpyridin-2-one

InChI

InChI=1S/C9H14N2O2/c1-7-5-9(12)11(3-4-13-2)6-8(7)10/h5-6H,3-4,10H2,1-2H3

InChI Key

LQBRJYIOETWUAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)CCOC

Origin of Product

United States

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